molecular formula C26H29N3O6 B11134635 4'-hydroxy-3'-(5-methyl-2-furoyl)-1'-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione

4'-hydroxy-3'-(5-methyl-2-furoyl)-1'-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione

Cat. No.: B11134635
M. Wt: 479.5 g/mol
InChI Key: ONWDVOJPCPCAND-UHFFFAOYSA-N
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Description

4’-hydroxy-3’-(5-methyl-2-furoyl)-1’-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-3’-(5-methyl-2-furoyl)-1’-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrole derivative, often under basic conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-3’-(5-methyl-2-furoyl)-1’-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The furoyl group can be reduced to a furan ring using reducing agents like LiAlH₄.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced furan derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying stereochemistry and reaction mechanisms.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of multiple functional groups that can interact with biological targets.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. The presence of the indole and furoyl groups is particularly interesting, as these moieties are often found in bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional diversity.

Mechanism of Action

The mechanism by which 4’-hydroxy-3’-(5-methyl-2-furoyl)-1’-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The indole ring could participate in π-π stacking interactions with aromatic residues in proteins, while the morpholinyl group could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] Derivatives: These compounds share the spiro structure and can have similar biological activities.

    Furoyl-Containing Compounds: Compounds with the furoyl group are often explored for their bioactivity.

    Morpholine Derivatives: These compounds are known for their pharmacological properties.

Uniqueness

What sets 4’-hydroxy-3’-(5-methyl-2-furoyl)-1’-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C26H29N3O6/c1-3-10-28-19-7-5-4-6-18(19)26(25(28)33)21(22(30)20-9-8-17(2)35-20)23(31)24(32)29(26)12-11-27-13-15-34-16-14-27/h4-9,31H,3,10-16H2,1-2H3

InChI Key

ONWDVOJPCPCAND-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC=C(O5)C

Origin of Product

United States

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